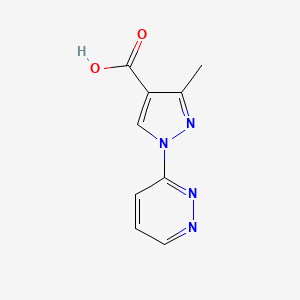
2-(2-Amino-4,5-difluorophenoxy)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Amino-4,5-difluorophenoxy)ethan-1-ol is a chemical compound with the molecular formula C8H9F2NO2 and a molecular weight of 189.16 g/mol . This compound is characterized by the presence of an amino group, two fluorine atoms, and a phenoxy group attached to an ethan-1-ol backbone. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 2-(2-Amino-4,5-difluorophenoxy)ethan-1-ol typically involves the reaction of 2,4-difluoroaniline with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a base, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
2-(2-Amino-4,5-difluorophenoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The amino and fluorine groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired products .
Scientific Research Applications
2-(2-Amino-4,5-difluorophenoxy)ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving amino and fluorine groups.
Medicine: Research into potential therapeutic applications, such as the development of new drugs or diagnostic agents, often involves this compound.
Mechanism of Action
The mechanism of action of 2-(2-Amino-4,5-difluorophenoxy)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The amino and fluorine groups in the compound can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways and molecular targets involved depend on the specific application and context of the research .
Comparison with Similar Compounds
2-(2-Amino-4,5-difluorophenoxy)ethan-1-ol can be compared with other similar compounds, such as:
2-(4-Amino-2,6-difluorophenoxy)ethan-1-ol: This compound has a similar structure but with different positions of the amino and fluorine groups, leading to different chemical and biological properties.
2-(3,5-Difluorophenoxy)ethan-1-amine: This compound lacks the amino group on the phenoxy ring, resulting in different reactivity and applications.
2-Amino-2-(4-bromophenyl)ethan-1-ol:
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C8H9F2NO2 |
|---|---|
Molecular Weight |
189.16 g/mol |
IUPAC Name |
2-(2-amino-4,5-difluorophenoxy)ethanol |
InChI |
InChI=1S/C8H9F2NO2/c9-5-3-7(11)8(4-6(5)10)13-2-1-12/h3-4,12H,1-2,11H2 |
InChI Key |
KXJSUESZJZFRLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)OCCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-fluorophenyl)ethyl]thiolan-3-amine](/img/structure/B13272327.png)

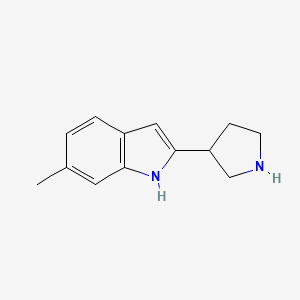
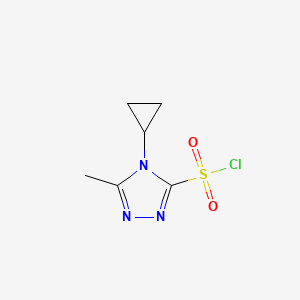
![2-Methyl-1-[(3-methylcyclohexyl)amino]propan-2-ol](/img/structure/B13272346.png)
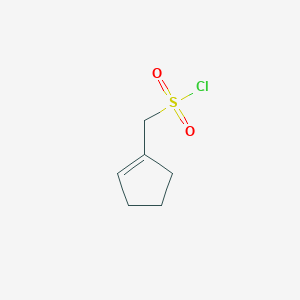
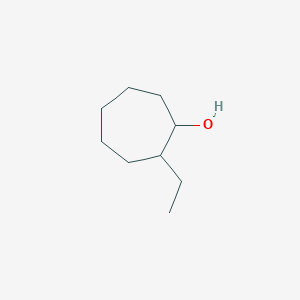
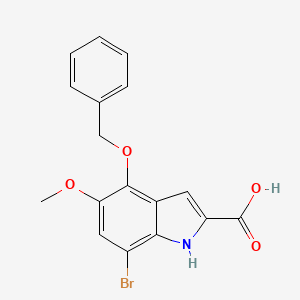
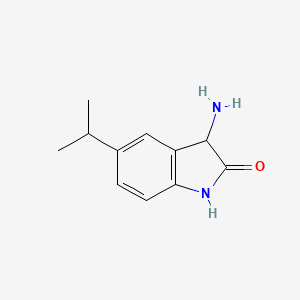
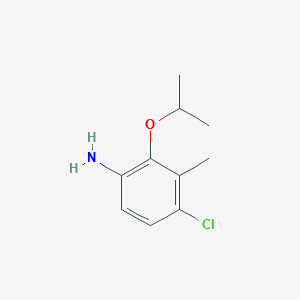

![3-[(1-Methoxypropan-2-yl)oxy]azetidine](/img/structure/B13272416.png)
![2-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B13272417.png)
